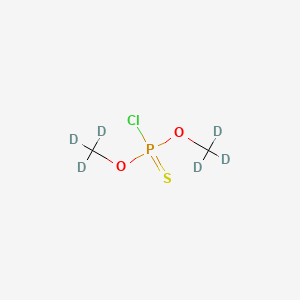Dimethyl Chlorothiophosphate-D6
CAS No.:
Cat. No.: VC17998761
Molecular Formula: C2H6ClO2PS
Molecular Weight: 166.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C2H6ClO2PS |
|---|---|
| Molecular Weight | 166.60 g/mol |
| IUPAC Name | chloro-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
| Standard InChI | InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3/i1D3,2D3 |
| Standard InChI Key | XFBJRFNXPUCPKU-WFGJKAKNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])Cl |
| Canonical SMILES | COP(=S)(OC)Cl |
Introduction
Chemical and Structural Properties
Dimethyl Chlorothiophosphate-D6 is characterized by the molecular formula C₂D₆ClO₂PS and a molecular weight of 166.60 g/mol . The compound features two deuterated methyl groups (-CD₃) bonded to a thiophosphate core, where a chlorine atom occupies the central phosphorus atom’s fourth coordination site. Key physicochemical properties include:
Synthesis and Isotopic Labeling
The synthesis of Dimethyl Chlorothiophosphate-D6 typically involves deuteration of the precursor dimethyl chlorothiophosphate. While explicit details of its synthesis are proprietary, analogous methods for deuterated organophosphates suggest the following steps :
-
Deuterium Exchange: Reaction of dimethyl sulfoxide-d6 (DMSO-d6) with triphenylphosphine in a solvent system (e.g., carbon tetrachloride and 2,2-dimethoxydiethyl ether) to yield dimethyl sulfide-d6.
-
Phosphorylation: Introduction of phosphorus trichloride (PCl₃) or thiophosphoryl chloride (PSCl₃) to the deuterated intermediate under controlled conditions.
-
Purification: Distillation or chromatography to isolate the deuterated product, ensuring isotopic and chemical purity ≥98% .
This high-yield approach minimizes isotopic dilution, a critical factor for maintaining the compound’s utility in tracer studies .
Applications in Research and Industry
Pharmaceutical Synthesis
Dimethyl Chlorothiophosphate-D6 is pivotal in synthesizing deuterated analogues of GABAergic compounds. These analogues are investigated for their enhanced metabolic stability and anticonvulsant efficacy, as the deuterium kinetic isotope effect (DKIE) can slow enzymatic degradation. For example, deuterated GABA analogues exhibit prolonged half-lives in preclinical models, offering potential therapeutic advantages.
Agrochemical Production
The compound serves as a precursor in the synthesis of Parathion-d6, a deuterated variant of the widely used organophosphate pesticide. Isotopic labeling facilitates environmental monitoring of Parathion degradation products, aiding in the assessment of ecological persistence and toxicity .
Analytical Chemistry
In mass spectrometry, the deuterium label enables unambiguous differentiation between endogenous compounds and their synthetic analogues. This is particularly valuable in pharmacokinetic studies, where precise quantification of drug metabolites is essential .
Personal protective equipment (PPE), including nitrile gloves, lab coats, and fume hoods, is mandatory during handling. Spills require neutralization with non-combustible absorbents (e.g., vermiculite) followed by disposal as hazardous waste .
Research Findings and Future Directions
Recent studies highlight the compound’s role in elucidating metabolic pathways of organophosphate pesticides. For instance, deuterium labeling has revealed novel degradation intermediates in soil microbiota, informing bioremediation strategies . In pharmacology, deuterated GABA analogues synthesized using Dimethyl Chlorothiophosphate-D6 demonstrate reduced neurotoxicity in rodent models, suggesting a pathway for safer anticonvulsant therapies.
Future research may explore:
-
Environmental Monitoring: Leveraging isotopic labels to track pesticide residues in aquatic ecosystems.
-
Drug Development: Optimizing DKIE effects to enhance drug stability and reduce dosing frequencies.
-
Coordination Chemistry: Investigating deuterated ligands in gold complexes for catalytic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume